molecular formula C6H7N5 B14588426 1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl- CAS No. 61139-72-8

1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl-

Cat. No.: B14588426
CAS No.: 61139-72-8
M. Wt: 149.15 g/mol
InChI Key: NVAVSBGZWXIRRK-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl- is a heterocyclic compound that features a fused ring system combining triazole and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with suitable reagents to form the desired triazine ring. For instance, the reaction of 3,5-diamino-1,2,4-triazole with orthoformate esters can yield the triazine ring through a cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial-scale production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can introduce various functional groups into the triazine ring .

Scientific Research Applications

1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl- is unique due to its specific ring structure and the presence of methyl groups at positions 3 and 7

Properties

CAS No.

61139-72-8

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

3,7-dimethyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine

InChI

InChI=1S/C6H7N5/c1-4-3-7-11-5(2)9-10-6(11)8-4/h3H,1-2H3

InChI Key

NVAVSBGZWXIRRK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NN=C(N2N=C1)C

Origin of Product

United States

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